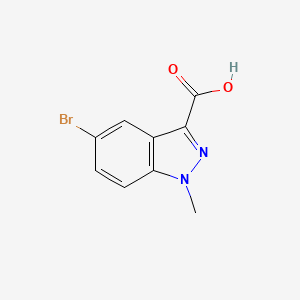

5-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXFQVZMBVERDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249371 | |

| Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-96-4 | |

| Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-bromo-1-methyl-1H-indazole-3-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical development. As a derivative of indazole, a bioisostere of indole, it serves as a crucial building block for the synthesis of a variety of bioactive molecules.[1] The indazole scaffold is present in numerous therapeutic agents, and the specific substitution pattern of this compound, with a bromine atom at the 5-position, a methyl group at the N1-position, and a carboxylic acid at the 3-position, offers versatile handles for further chemical modifications. This guide provides a comprehensive overview of a reliable synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for achieving high yield and purity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway starting from a commercially available precursor. The primary challenge in the synthesis is the regioselective methylation of the indazole nitrogen, as direct methylation can often lead to a mixture of N1 and N2 isomers.[2] To circumvent this, a robust strategy involves the initial synthesis of the 5-bromo-1H-indazole-3-carboxylic acid core, followed by protection of the carboxylic acid, N-methylation, and subsequent deprotection.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

The initial step involves the electrophilic bromination of indazole-3-carboxylic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine is directed to the 5-position of the indazole ring.

Experimental Protocol

-

Dissolution: Suspend indazole-3-carboxylic acid in glacial acetic acid and heat the mixture to 120°C until a clear solution is formed.[3][4]

-

Cooling: Cool the solution to 90°C.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90°C.

-

Reaction Monitoring: Continue heating at 90°C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes to allow for precipitation.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[3][4]

Part 2: Esterification of the Carboxylic Acid

To prevent side reactions during the subsequent N-methylation step, the carboxylic acid group is protected as a methyl ester. This is typically achieved through a Fischer esterification reaction.

Experimental Protocol

-

Reaction Setup: Suspend 5-bromo-1H-indazole-3-carboxylic acid in dry methanol.

-

Catalysis: Add concentrated sulfuric acid to the suspension.[5]

-

Reflux: Heat the mixture to reflux for 4 hours under an inert atmosphere (e.g., argon).

-

Solvent Removal: Cool the solution to room temperature and evaporate the methanol under vacuum.

-

Work-up: The residue can then be further purified for the next step.

Part 3: N-Methylation of the Indazole Ring

This is a critical step where regioselectivity is paramount. The choice of base and solvent system is crucial to favor the formation of the N1-methylated product over the N2 isomer. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation.[2]

Experimental Protocol

-

Base Suspension: To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, add a solution of methyl 5-bromo-1H-indazole-3-carboxylate in anhydrous THF dropwise.[2]

-

Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Methylation: Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

-

Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by TLC.

-

Work-up and Purification: Once the reaction is complete, the crude product can be purified by column chromatography to isolate the desired N1-methylated isomer, methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate.

Part 4: Hydrolysis of the Ester to the Final Product

The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester. This is typically carried out under basic conditions.

Experimental Protocol

-

Hydrolysis: Dissolve the methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

-

Acidification: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation: Filter the precipitate, wash with water, and dry to yield the final product, this compound.

Overall Synthesis Workflow

Caption: Step-by-step synthesis of this compound.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Reference |

| 1 | Bromination | Bromine, Acetic Acid | 87.5% | [3][4] |

| 2 | Esterification | Methanol, Sulfuric Acid | ~60% (for similar substrate) | [6] |

| 3 | N-Methylation | Sodium Hydride, Methyl Iodide | - | [2] |

| 4 | Hydrolysis | Sodium Hydroxide | - | General Knowledge |

Yields for steps 3 and 4 are highly dependent on specific reaction conditions and purification methods.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the N-methylation step, to ensure high regioselectivity and overall yield. The pathway presented in this guide, involving bromination, esterification, N-methylation, and hydrolysis, represents a robust and logical approach for obtaining the target compound. By understanding the underlying chemical principles and adhering to detailed experimental protocols, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]

- 5. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 5-bromo-1-methyl-1H-indazole-3-carboxylic acid (CAS Number: 1363380-96-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a "privileged structure" in drug discovery, known for its wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The strategic placement of a bromine atom at the 5-position and a methyl group at the N-1 position, combined with the carboxylic acid at the 3-position, offers a versatile platform for the synthesis of novel therapeutic agents. This document details the chemical properties, strategic synthesis, analytical characterization, and potential applications of this compound, with a focus on the scientific rationale behind the methodologies presented.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, valued for their diverse pharmacological profiles. These bicyclic heterocycles, consisting of a benzene ring fused to a pyrazole ring, are found in numerous FDA-approved drugs.[1] The indazole nucleus serves as a bioisostere for indole, allowing it to interact with a variety of biological targets.[3] The therapeutic potential of indazole-containing compounds spans a wide range of diseases, including cancer, inflammatory conditions, and neurological disorders. The derivatization of the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This compound is a strategically designed intermediate. The bromine atom at the 5-position serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid at the 3-position is a key functional group for amide bond formation, a common linkage in pharmaceutical compounds. The methylation at the N-1 position is crucial as it blocks one of the two potential sites of substitution on the pyrazole ring, thereby directing subsequent reactions and influencing the molecule's three-dimensional shape and interaction with biological targets.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1363380-96-4 | Internal Knowledge |

| Molecular Formula | C₉H₇BrN₂O₂ | Internal Knowledge |

| Molecular Weight | 255.07 g/mol | [4] |

| Appearance | Solid (predicted) | [5] |

| Boiling Point | 436.5±25.0 °C (Predicted) | Internal Knowledge |

| Density | 1.79±0.1 g/cm³ (Predicted) | Internal Knowledge |

| pKa | 2.93±0.30 (Predicted) | Internal Knowledge |

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound requires careful control of regioselectivity to ensure the methyl group is installed at the desired N-1 position of the indazole ring. Direct methylation of 5-bromo-1H-indazole-3-carboxylic acid often leads to a mixture of N-1 and N-2 isomers, which can be challenging to separate. Therefore, a multi-step, regioselective approach is preferred.

A robust synthetic strategy involves the initial preparation of 5-bromo-1-methylindazole, followed by carboxylation at the 3-position. A method described in Chinese patent CN113912544A effectively avoids the issue of isomer formation. This approach starts with 2-fluoro-5-bromobenzaldehyde and formylhydrazine to construct the indazole ring with the N-1 position pre-functionalized, which is then reduced to the methyl group.[6]

An alternative and commonly employed strategy in medicinal chemistry is to first synthesize the ester of the desired acid, in this case, ethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, and then hydrolyze the ester to the carboxylic acid in the final step.

Below is a proposed two-stage synthetic workflow:

Diagram 1: Proposed two-stage synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is constructed based on established methods for the N-alkylation of indazole esters and subsequent ester hydrolysis.

Stage 1: Synthesis of Ethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

-

Rationale: This step focuses on the regioselective methylation of the indazole nitrogen. The choice of base and solvent is critical to favor N-1 alkylation over N-2. Cesium carbonate in DMF is often effective in directing alkylation to the N-1 position.

-

Procedure:

-

To a solution of ethyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate.

-

Stage 2: Hydrolysis to this compound

-

Rationale: This is a standard saponification reaction to convert the ethyl ester to the desired carboxylic acid. A mixture of ethanol and water is used as the solvent to ensure solubility of both the ester and the hydroxide base.

-

Procedure:

-

Dissolve the ethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 2N hydrochloric acid (HCl).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.[7]

-

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 3.9-4.1 ppm. The aromatic protons on the benzene ring will appear as a set of doublets and a doublet of doublets, with chemical shifts influenced by the bromine and the fused pyrazole ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>12 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the N-methyl carbon, the carboxylic acid carbon, and the eight carbons of the indazole ring system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a sharp, strong absorption for the C=O stretch of the carboxylic acid around 1700-1725 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Diagram 2: Role in drug discovery workflow.

-

Amide Library Synthesis: The carboxylic acid functionality is readily converted to amides using standard coupling reagents (e.g., HATU, HOBt/EDC).[4] This allows for the rapid generation of a library of compounds with diverse substituents, which can then be screened for biological activity.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups, further expanding the chemical space for drug discovery.

-

Scaffold for Targeted Therapies: N-methylated indazole derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology.[8] The specific substitution pattern of this compound makes it an attractive starting point for the design of targeted kinase inhibitors.

Safety and Handling

-

Hazard Classification: The precursor is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5] It is prudent to handle the N-methylated derivative with the same precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Minimize dust generation.[3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic design, incorporating a regioselectively placed methyl group, a synthetically useful bromine atom, and a readily derivatizable carboxylic acid, provides researchers with a powerful tool for the synthesis of novel and diverse compound libraries. The synthetic methodologies, while requiring careful control of regioselectivity, are based on well-established chemical principles. A thorough understanding of its chemical properties, synthesis, and potential applications will undoubtedly facilitate its use in the development of the next generation of therapeutic agents.

References

- 1. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]

- 2. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide [benchchem.com]

- 5. fishersci.es [fishersci.es]

- 6. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Molecular Structure of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into several FDA-approved drugs and numerous clinical candidates, particularly as potent kinase inhibitors for oncology.[1]

This guide focuses on a key derivative, 5-bromo-1-methyl-1H-indazole-3-carboxylic acid . This molecule is not just a compound of theoretical interest but a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents. The strategic placement of its functional groups—a bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation, and a methyl group at the N1 position to eliminate tautomerism and provide a fixed structural vector—makes it an ideal starting point for constructing libraries of targeted therapeutics. Herein, we provide a comprehensive overview of its molecular structure, a robust synthesis strategy, detailed characterization parameters, and its applications in drug development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the thermodynamically stable 1H-indazole tautomer. The key substitutions are:

-

A bromine atom at the C5 position: This halogen significantly influences the electronic properties of the benzene ring and serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.

-

A methyl group at the N1 position: N-alkylation is a common strategy in indazole-based drug design. Methylation at the N1 position prevents tautomerization, locking the scaffold into a single, predictable conformation. This is crucial for consistent receptor binding and establishing clear structure-activity relationships (SAR).

-

A carboxylic acid group at the C3 position: This functional group is a versatile anchor for derivatization, most commonly through the formation of amide bonds. This allows for the exploration of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1363380-96-4 | [2] |

| Molecular Formula | C₉H₇BrN₂O₂ | [2] |

| Molecular Weight | 255.07 g/mol | [2] |

| Appearance | Off-white to white solid | N/A |

| Purity | Typically ≥97% | [2] |

| SMILES | CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O | N/A |

| InChIKey | PRXFQVZMBVERDQ-UHFFFAOYSA-N | N/A |

Synthesis and Mechanistic Rationale

A robust and logical synthesis of the title compound is achieved via a two-step sequence starting from commercially available indazole-3-carboxylic acid. This pathway ensures high yields and excellent control over regiochemistry.

Caption: Generalized workflow for the synthesis of the title compound.

Experimental Protocol: A Self-Validating System

Step 1: Electrophilic Bromination of Indazole-3-carboxylic Acid

This step introduces the bromine atom at the C5 position, the most electronically favorable site for electrophilic aromatic substitution on the indazole ring.

-

Protocol:

-

Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Heat the suspension to 120°C until a clear solution is formed, then cool to 90°C.

-

Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90°C.

-

Stir the reaction at 90°C for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice water.

-

Stir for 15-30 minutes to allow for complete precipitation of the product.

-

Collect the resulting white solid, 5-bromo-1H-indazole-3-carboxylic acid, by filtration, wash thoroughly with cold water, and dry under vacuum.[3]

-

-

Causality and Expertise: The use of glacial acetic acid as a solvent facilitates the reaction and the high temperature is necessary to drive the substitution. Using a twofold excess of bromine ensures the reaction goes to completion. The precipitation in ice water provides a simple and effective initial purification of the product. The expected yield for this step is high, typically around 85-90%.[3]

Step 2: Regioselective N-Methylation

The choice of base and solvent is critical for achieving high regioselectivity for N1-alkylation over N2-alkylation. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to strongly favor the formation of the N1-substituted product.

-

Protocol:

-

Suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0°C).

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq) portion-wise. (Note: Hydrogen gas evolves).

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the mixture back to 0°C and add a methylating agent, such as methyl iodide (CH₃I, ~2.0 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final compound.

-

-

Trustworthiness and Mechanistic Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the indazole N-H proton. The resulting dianion is then alkylated. Studies have shown that in aprotic polar solvents like THF, the N1 position is sterically more accessible and electronically favored for alkylation, leading to high N1 regioselectivity. This makes the protocol reliable and predictable.

Structural Characterization and Spectroscopic Analysis

Confirming the molecular structure and assessing the purity of the final compound is paramount. A combination of spectroscopic techniques provides a complete and unambiguous characterization. The following data are predicted based on the known spectra of the precursor and related indazole derivatives.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), 8.25 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 4.10 (s, 3H, -NCH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~163 (-COOH), 142 (C), 140 (C), 129 (CH), 125 (C), 124 (CH), 115 (C-Br), 112 (CH), 36 (-NCH₃). |

| Mass Spec. (ESI-MS) | m/z calculated for C₉H₇BrN₂O₂: 253.97. Found: 254.0 [M+H]⁺, 256.0 [M+H+2]⁺. The characteristic ~1:1 isotopic pattern for bromine must be observed. |

| IR Spectroscopy (KBr, cm⁻¹) | ν ~3200-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1300 (C-N stretch). |

-

Expert Analysis: The ¹H NMR spectrum is the most informative for confirming the structure. The appearance of a singlet at ~4.10 ppm integrating to 3 protons is definitive evidence of the N-methyl group. The disappearance of the broad N-H proton signal (present in the precursor at ~13.95 ppm[3]) and the downfield shift of the aromatic protons compared to the precursor confirm successful N-methylation. Mass spectrometry provides unequivocal confirmation of the molecular weight and the presence of a single bromine atom.

Applications in Drug Development and Research

This compound is a strategic intermediate for creating libraries of bioactive compounds. Its functional groups allow for systematic modification to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Amide Library Synthesis: The carboxylic acid is readily activated (e.g., with HATU or EDC/HOBt) and coupled with a diverse range of amines to generate large amide libraries. This is a cornerstone of SAR studies in lead optimization.

-

Scaffold Decoration via Cross-Coupling: The C5-bromo position is a prime site for introducing complexity. Suzuki coupling with boronic acids, for example, can append various aryl or heteroaryl groups, which can be tailored to fit into specific pockets of a target protein.

-

Kinase Inhibitor Development: Many potent kinase inhibitors utilize the indazole scaffold to form key hydrogen bonds with the hinge region of the kinase domain. This compound serves as an excellent starting point for designing such inhibitors for targets in cancer and inflammatory diseases.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on data for the closely related precursor, 5-bromo-1H-indazole-3-carboxylic acid, the compound should be handled with care.

-

Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a high-value molecular scaffold with significant strategic importance for researchers in medicinal chemistry and drug discovery. Its well-defined structure, locked N1-methyl conformation, and orthogonally reactive functional groups (carboxylic acid and bromide) provide a robust and flexible platform for the synthesis of novel therapeutic agents. The synthetic and analytical protocols detailed in this guide offer a reliable framework for its preparation and characterization, empowering scientists to leverage this key intermediate in the development of next-generation targeted therapies.

References

spectroscopic data (NMR, IR, MS) for 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide array of bioactive compounds.[1] As bioisosteres of indoles, they are present in molecules developed for oncology, neurology, and anti-inflammatory applications.[1][2][3] The compound this compound (C₉H₇BrN₂O₂) is a functionalized heterocyclic system. The bromine atom at the 5-position enhances its reactivity, making it a valuable building block for creating more complex molecules through reactions like cross-coupling.[1] The carboxylic acid at the 3-position and the methyl group at the N-1 position provide specific steric and electronic properties, influencing the molecule's interaction with biological targets.

This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the rationale behind the expected spectral features, grounded in established chemical principles and comparative data from its immediate precursor, 5-bromo-1H-indazole-3-carboxylic acid.

Molecular Structure and Isomerism

The indazole ring can be substituted on either of its two nitrogen atoms, leading to N-1 and N-2 isomers. Spectroscopic techniques, particularly NMR, are indispensable for unambiguously determining the position of substitution.[3][4] This guide focuses on the N-1 methylated isomer as specified.

Caption: Structure of this compound.

Synthesis and Experimental Context

The generation of reliable spectroscopic data is predicated on the synthesis of a pure compound. A common route to N-substituted indazoles involves the initial synthesis of the core heterocyclic system followed by substitution.[3][4]

Experimental Protocol: Synthesis of the Precursor, 5-bromo-1H-indazole-3-carboxylic acid

The synthesis of the N-H precursor provides essential context and a comparative standard for spectroscopic analysis.

-

Suspension: Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) is suspended in glacial acetic acid (60 mL).[5]

-

Dissolution: The suspension is heated to 120 °C until a clear solution is formed, ensuring all starting material is available for reaction.[5]

-

Cooling & Bromination: The solution is cooled to 90 °C. A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) is added dropwise.[5] This controlled addition at a specific temperature is crucial for selective bromination, primarily at the electron-rich 5-position.

-

Reaction: The mixture is maintained at 90 °C for 16 hours to drive the electrophilic aromatic substitution to completion.[5]

-

Isolation: After cooling, the reaction mixture is poured into ice water, causing the product to precipitate. The solid is filtered, washed with cold water to remove residual acid and salts, and dried under vacuum.[5] This yields 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[5]

The subsequent step to synthesize the target molecule would involve a selective N-methylation, for example, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The choice of base and solvent is critical to favor methylation at the N-1 position over the N-2 position.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of substituted indazoles.[3] The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For comparison, the reported spectrum of the precursor, 5-bromo-1H-indazole-3-carboxylic acid, in DMSO-d₆ shows key signals at: δ 13.95 (s, 1H, COOH), 8.21 (d, 1H, H-4), 7.65 (d, 1H, H-7), and 7.56 (dd, 1H, H-6).[5]

For This compound , we expect the following characteristic signals:

-

N-CH₃ Signal: A sharp singlet integrating to 3 protons, expected around δ 3.9-4.2 ppm. This signal's appearance is definitive proof of successful methylation.

-

Aromatic Protons: The protons on the benzene ring will exhibit a pattern similar to the precursor. In a solvent like DMSO-d₆, we anticipate:

-

H-4: A doublet or singlet around δ 8.2-8.3 ppm. Its downfield shift is due to the anisotropic effects of the adjacent heterocyclic ring.

-

H-7: A doublet around δ 7.7-7.8 ppm.

-

H-6: A doublet of doublets around δ 7.5-7.6 ppm, showing coupling to both H-4 and H-7.

-

-

Carboxylic Acid Proton: A very broad singlet, typically far downfield (δ 12-14 ppm), due to strong hydrogen bonding and chemical exchange.[6] Its broadness can sometimes make it difficult to detect.[6]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| COOH | 12.0 - 14.0 | Broad Singlet | Position is concentration-dependent; disappears upon D₂O exchange.[6] |

| H-4 | 8.2 - 8.3 | Doublet (or s) | Most deshielded aromatic proton. |

| H-7 | 7.7 - 7.8 | Doublet | |

| H-6 | 7.5 - 7.6 | Doublet of Doublets | |

| N-CH₃ | 3.9 - 4.2 | Singlet | Key indicator of N-1 methylation. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Carboxyl Carbon (C=O): This carbon is highly deshielded and expected to appear in the δ 165-185 ppm range.[6]

-

Indazole Ring Carbons: The carbon atoms of the heterocyclic and benzene rings will resonate between δ 110-150 ppm. The carbon attached to the bromine (C-5) will be influenced by the heavy atom effect.

-

N-CH₃ Carbon: A signal in the aliphatic region, typically around δ 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Expected IR Absorptions

The IR spectrum of this compound will be dominated by features of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[6] This characteristic broadness is a result of extensive intermolecular hydrogen bonding between carboxylic acid dimers.[8]

-

C=O Stretch: A sharp, intense absorption between 1710 and 1760 cm⁻¹.[6] For a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[6]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the indazole ring system.[7]

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[7]

-

C-O Stretch & O-H Bend: These vibrations are coupled and appear in the 1210-1320 cm⁻¹ and 920 cm⁻¹ regions, respectively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic CH₃) | 2850 - 3000 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Weak |

| C-O Stretch / O-H Bend | 1210 - 1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The monoisotopic mass of C₉H₇BrN₂O₂ is approximately 253.969 Da.[9]

Ionization and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺.

-

Molecular Ion Peak: In positive ion mode ESI-MS, a strong signal is expected at m/z ≈ 254.98 (for ⁷⁹Br) and ≈ 256.98 (for ⁸¹Br), reflecting the natural isotopic abundance of bromine. The predicted [M+H]⁺ is 254.97637.[9]

-

Fragmentation Pattern: While ESI is soft, some in-source fragmentation can occur, or tandem MS (MS/MS) can be used to induce it. Key fragmentation pathways for indazole derivatives often involve cleavages around the core structure.[10][11]

-

Loss of H₂O: A fragment corresponding to [M+H-H₂O]⁺ at m/z ≈ 237/239.

-

Loss of COOH: Decarboxylation could lead to a fragment at m/z ≈ 210/212.

-

Characteristic Indazole Fragments: Cleavage of the indazole ring can produce characteristic ions, such as the methylidene-indazolium ion.[10]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Indazole-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Among these, indazole-3-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of indazole-3-carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, synthesizing current knowledge and providing practical insights to guide future discovery efforts.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This core structure is present in several FDA-approved drugs, highlighting its therapeutic relevance.[5] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse chemical space with a wide range of biological targets.[4] Indazole-3-carboxylic acid, in particular, serves as a key intermediate for the synthesis of a multitude of derivatives, including amides and esters, which have shown significant therapeutic potential.[6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Indazole-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[3][5][7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and progression.

Mechanism of Action: Inhibition of p21-Activated Kinase 1 (PAK1)

One of the key mechanisms underlying the anticancer effects of certain 1H-indazole-3-carboxamide derivatives is the inhibition of p21-activated kinase 1 (PAK1).[8] Aberrant activation of PAK1 is associated with tumor progression, making it a promising target for anticancer drug discovery.[8]

-

Signaling Pathway: PAK1 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Its dysregulation is implicated in the migration and invasion of cancer cells.

-

Inhibitory Action: Specific 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[8] For instance, compound 30l from a fragment-based screening approach exhibited an IC50 of 9.8 nM for PAK1 and demonstrated high selectivity against a panel of other kinases.[8] This inhibition of PAK1 leads to the suppression of cancer cell migration and invasion, as evidenced by the downregulation of Snail expression.[8]

Diagram: PAK1 Signaling Pathway and Inhibition

Caption: Inhibition of the PAK1 signaling pathway by indazole-3-carboxamide derivatives.

Induction of Apoptosis

Several indazole derivatives have been shown to induce apoptosis in cancer cells. For example, compound 2f promoted apoptosis in 4T1 breast cancer cells in a dose-dependent manner.[5] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[5] Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), both of which are hallmarks of apoptosis.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indazole-3-carboxylic acid derivatives is highly dependent on their chemical structure. Key SAR findings include:

-

Substitution on the Indazole Ring: Modifications at the N1 and C3 positions of the indazole ring significantly influence activity.

-

Amide and Ester Functionalities: The nature of the amide or ester group at the C3 position is critical for target engagement and overall potency. For PAK1 inhibitors, substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the solvent region were crucial for inhibitory activity and selectivity.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 48 or 72 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[9]

Anti-inflammatory Activity: Modulating Immune Responses

Indazole and its derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory diseases.[11][12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit the production of key pro-inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) Production: Certain coordination compounds of indazole-3-carboxylic acid with transition metals have shown significant inhibition of NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[7] For example, compounds 4 and 5 in one study achieved NO inhibition values close to 80% at 48 hours and over 90% at 72 hours of treatment.[7]

-

Inhibition of Cyclooxygenase-2 (COX-2) and Cytokines: Some indazole derivatives have been shown to inhibit COX-2, a key enzyme in the synthesis of prostaglandins, as well as pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[11]

-

Calcium-Release Activated Calcium (CRAC) Channel Blockade: Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which play a critical role in mast cell function.[14][15] By inhibiting calcium influx, these compounds can stabilize mast cells and prevent the release of pro-inflammatory mediators like β-hexosaminidase and TNF-α.[14][15] The specific regiochemistry of the 3-carboxamide linker is crucial for this activity.[14][15]

Diagram: Experimental Workflow for Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory activity of indazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the indazole derivatives or a reference drug (e.g., diclofenac) orally or intraperitoneally.[12]

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a phlogistic agent like carrageenan into the sub-plantar region of the rat's hind paw to induce localized edema.[11]

-

Edema Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle and carrageenan.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of indazole-3-carboxylic acid have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[1]

Spectrum of Activity

-

Antibacterial Activity: Indazole derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[16]

-

Antifungal Activity: Some derivatives have also shown promise as antifungal agents.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Serial Dilution: Prepare a series of twofold dilutions of the indazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Synthesis of Indazole-3-Carboxylic Acid Derivatives

The synthesis of indazole-3-carboxamide derivatives typically involves the coupling of 1H-indazole-3-carboxylic acid with various substituted amines.[1]

General Synthetic Procedure for 1H-Indazole-3-Carboxamides

A common method for the synthesis of 1H-indazole-3-carboxamides involves the following steps:[1]

-

Activation of Carboxylic Acid: 1H-indazole-3-carboxylic acid is activated using a coupling reagent such as 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of a base like triethylamine (TEA) in a solvent like N,N-dimethylformamide (DMF).[1]

-

Amide Bond Formation: The activated carboxylic acid is then reacted with a substituted amine to form the corresponding 1H-indazole-3-carboxamide.[1]

-

Purification: The final product is purified using techniques like column chromatography.[1]

Table 1: Summary of Biological Activities and Lead Compounds

| Biological Activity | Target/Mechanism | Lead Compound Example | Potency (IC50/Inhibition) | Reference |

| Anticancer | PAK1 Inhibition | Compound 30l | 9.8 nM | [8] |

| Apoptosis Induction | Compound 2f | - | [5] | |

| Anti-inflammatory | NO Production Inhibition | Compound 4 | ~80% at 48h | [7] |

| CRAC Channel Blockade | Compound 12d | sub-µM | [14][15] | |

| Antimicrobial | Bacterial/Fungal Growth Inhibition | - | - | [1] |

Conclusion and Future Directions

Indazole-3-carboxylic acid derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on:

-

Lead Optimization: Optimizing the existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where their targets are implicated.

The continued exploration of the chemical space around the indazole-3-carboxylic acid scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

5-bromo-1-methyl-1H-indazole-3-carboxylic acid literature review

An In-Depth Technical Guide to 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "bioisostere" of indole, meaning it shares similar spatial and electronic properties. This characteristic allows indazole-containing compounds to interact with biological targets originally identified for indole derivatives, while often offering improved pharmacological profiles, such as enhanced metabolic stability or selectivity.[1] Consequently, the indazole scaffold has become a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[1]

Within this important class of molecules, This compound stands out as a critical and versatile building block. Its structure is primed for chemical modification, featuring three key points for diversification: the bromine atom at the 5-position, the carboxylic acid at the 3-position, and the N1-methyl group which resolves tautomerism and modulates solubility. These features make it an invaluable intermediate for synthesizing complex bioactive molecules, particularly in the development of novel therapies for oncology, inflammation, and neurological disorders.[2][3]

This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and applications for researchers and scientists in drug development.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂ | [4][5] |

| Molecular Weight | 255.07 g/mol | [5] |

| CAS Number | 1363380-96-4 | [5] |

| Appearance | White to pale yellow solid | [2] |

| Purity | ≥97% | [5] |

| Storage | Room Temperature or 0-8°C | [2][5] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a two-step process: first, the bromination of the indazole ring, followed by N-methylation. The causality behind this sequence is strategic; direct methylation of the commercially available indazole-3-carboxylic acid followed by bromination could lead to a mixture of regioisomers and potential side reactions. Securing the bromine at the 5-position first provides a more controlled and higher-yielding pathway.

Step 1: Synthesis of the Precursor, 5-bromo-1H-indazole-3-carboxylic acid

The most common and efficient method for producing the unmethylated core is the direct electrophilic bromination of indazole-3-carboxylic acid.

Mechanism Rationale: The reaction proceeds via an electrophilic aromatic substitution. Acetic acid serves as a polar protic solvent that helps to solubilize the starting material at elevated temperatures and facilitates the reaction. Bromine acts as the electrophile. The indazole ring is activated towards electrophilic attack, and the substitution occurs preferentially at the C5 and C7 positions. Under controlled conditions, the C5 position is favored.

Detailed Experimental Protocol: [6][7]

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the suspension to 120°C until a clear solution is formed.

-

Cool the solution to 90°C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90°C.

-

After the addition is complete, continue heating the reaction mixture at 90°C for 16 hours.

-

Cool the solution to room temperature.

-

Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid (Typical yield: 87.5%).[6][7]

Characterization Data (for 5-bromo-1H-indazole-3-carboxylic acid):

-

¹H NMR (DMSO-d₆): δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J = 1.2 Hz, 1H), 7.65 (d, J = 7.0 Hz, 1H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H).[6]

-

ESI-MS: m/z 242.0 ([M+H]⁺).[6]

Step 2: N-Methylation

With the brominated core secured, the final step is the selective methylation of the N1 position of the indazole ring.

Mechanism Rationale: The nitrogen at the N1 position of the indazole ring is nucleophilic and can be alkylated using a suitable methylating agent. The choice of base is critical to deprotonate the indazole N-H, increasing its nucleophilicity. An alkaline earth metal oxide or alkoxide is effective in this role.[8] The solvent should be inert to the reactants and facilitate the reaction.

Detailed Experimental Protocol (Adapted from general principles): [8]

-

To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., an alcohol like methanol or an aprotic solvent like DMF), add an alkaline earth metal oxide such as calcium oxide (CaO) or magnesium oxide (MgO) (1.1 eq).

-

Stir the suspension at room temperature for 30-60 minutes.

-

Add a methylating agent, such as dimethyl sulfate or iodomethane (1.1-1.5 eq), to the mixture.

-

Heat the reaction to a moderate temperature (e.g., 40-60°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, filter off the inorganic salts, and acidify the filtrate with an acid like HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The utility of this compound stems from its predictable reactivity at two primary sites: the carboxylic acid and the C5-bromo position.

-

Carboxylic Acid (C3-Position): The -COOH group is readily converted into other functionalities. It can be transformed into esters, amides, or acid chlorides. This is the most common handle used to link the indazole core to other molecular fragments. For instance, amide coupling reactions using agents like EDCI and HOBt are routinely employed to connect the indazole to various amines, building a library of diverse compounds for screening.[9]

-

Bromo Group (C5-Position): The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, alkyl, or nitrogen-based substituents, providing a powerful tool for modifying the electronic and steric properties of the molecule to optimize binding to a biological target.

Caption: Key reactive sites and common transformations of the title compound.

Applications in Drug Discovery and Development

This compound is not a therapeutic agent itself but rather a high-value starting material for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown promise across multiple therapeutic areas.

Protein Kinase Inhibition

A significant application of indazole derivatives is in the field of oncology as protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole scaffold can mimic the hinge-binding motif of ATP, allowing it to sit in the active site of kinases and block their function. The C3-carboxamide group is often used to extend into the solvent-exposed region of the ATP binding pocket to enhance potency and selectivity, while modifications at the C5-position can fine-tune the compound's properties.

Acetyl-CoA Carboxylase (ACC) Inhibition

Derivatives of indazole carboxylic acids have been investigated as inhibitors of acetyl-CoA carboxylases (ACC1 and ACC2).[10] These enzymes are critical for fatty acid synthesis. Inhibiting them can reduce lipid accumulation and improve insulin sensitivity, making them attractive targets for treating obesity, type-2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[10]

Neurological and Inflammatory Disorders

The structural similarity of indazoles to endogenous signaling molecules like serotonin has led to their exploration for treating neurological disorders.[2] For example, granisetron, a potent anti-emetic, is an indazole-3-carboxamide derivative that acts as a selective 5-HT₃ receptor antagonist.[1] This demonstrates the potential of the scaffold to interact with G-protein coupled receptors (GPCRs) and ion channels, which are relevant targets for a host of central nervous system and inflammatory conditions.

Caption: Role of the title compound in a typical drug discovery workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. calpaclab.com [calpaclab.com]

- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]

- 8. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 9. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide [benchchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

discovery and history of substituted indazole carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Substituted Indazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This guide provides a comprehensive overview of the discovery and historical development of substituted indazole carboxylic acids, a critical class of intermediates and pharmacophores in modern drug discovery. We will explore the initial synthesis of the indazole ring system, the evolution of synthetic methodologies for introducing carboxylic acid functionalities and other substituents, the rationale behind these chemical modifications guided by structure-activity relationship (SAR) studies, and the culmination of this research in the form of successful drug molecules. This document serves as a technical resource, offering detailed experimental insights and a historical perspective for researchers engaged in the design and synthesis of novel therapeutics based on the indazole framework.

The Indazole Scaffold: From Obscurity to a Privileged Structure

The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, was first described by Emil Fischer.[1] Despite its early discovery, the indazole moiety remained relatively unexplored in medicinal chemistry for many decades. It is rarely found in nature, with only a few known examples like the alkaloids nigellicine and nigeglanine.[1] The turning point for indazole chemistry came with the recognition of its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural rigidity of the bicyclic system, combined with its ability to participate in various non-covalent interactions with biological targets, makes it an ideal starting point for drug design.[2] Furthermore, the indazole ring is considered a bioisostere of indole, allowing it to mimic the interactions of this important biological motif while offering distinct electronic and steric properties.[1]

The Advent of Substituted Indazole Carboxylic Acids: A Synthetic Revolution

The introduction of a carboxylic acid group onto the indazole scaffold was a pivotal moment in its history, unlocking a vast chemical space for derivatization and the development of targeted therapeutics. Indazole-3-carboxylic acid, in particular, has become a key starting material for the synthesis of numerous drug candidates.[5]

Early Synthetic Approaches to Indazole-3-Carboxylic Acid

One of the classical and still relevant methods for the preparation of indazole-3-carboxylic acid involves the hydrolysis of isatin.[5] This method provides a straightforward route to this crucial intermediate. Another common approach involves the diazotization of anthranilic acid, followed by reduction and cyclization to form the indazole ring.[1]

N-Substitution: Expanding the Chemical Diversity

The ability to selectively substitute the nitrogen atoms of the indazole ring (at the N-1 or N-2 position) has been critical for fine-tuning the pharmacological properties of indazole-based compounds. Nucleophilic substitution reactions using halo esters are a common method to introduce ester-containing side chains, which can then be hydrolyzed to the corresponding carboxylic acids.[6][7][8] The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the alkylating agent.[9]

Experimental Protocol: Synthesis of N-1 Substituted Indazole-3-Carboxylic Acid

This protocol is a representative example of a multi-step synthesis to obtain an N-1 substituted indazole-3-carboxylic acid, a common scaffold in drug discovery.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin

-

To a solution of isatin in aqueous sodium hydroxide, add sodium nitrite at a low temperature (0-5 °C).

-

Slowly add a solution of sulfuric acid to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to stir for several hours, then neutralize with a suitable base.

-

The product, 1H-indazole-3-carboxylic acid, can be isolated by filtration and purified by recrystallization.

Step 2: N-1 Alkylation of 1H-Indazole-3-carboxylic acid methyl ester

-

Esterify the 1H-indazole-3-carboxylic acid from Step 1 using methanol in the presence of an acid catalyst to obtain the methyl ester.

-

To a solution of the methyl ester in a suitable solvent (e.g., DMF), add a base such as sodium hydride.

-

Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC until completion.

-

Isolate the N-1 alkylated indazole-3-carboxylic acid methyl ester by extraction and purify by column chromatography.

Step 3: Hydrolysis to the N-1 Substituted Indazole-3-Carboxylic Acid

-

Dissolve the N-1 alkylated ester from Step 2 in a mixture of a suitable solvent (e.g., THF or methanol) and aqueous lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the final N-1 substituted indazole-3-carboxylic acid.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]

- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to 5-bromo-1-methyl-1H-indazole-3-carboxylic acid: A Computational Whitepaper

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its bioisosteric relationship with indole allows it to mimic the natural substrate in various enzymatic pockets, leading to potent and selective biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1][3] The subject of this guide, 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, is a functionalized derivative with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents.[4][5] The introduction of a bromine atom at the 5-position and a methyl group at the N-1 position can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a prime candidate for targeted drug design.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using computational chemistry methods. We will delve into the rationale behind selecting specific theoretical approaches, provide detailed protocols for their implementation, and discuss the interpretation of the calculated molecular properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery and optimization of novel indazole-based therapeutics.

Molecular Structure and Tautomerism

Indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers.[2] For N-unsubstituted indazoles, the 1H-tautomer is generally more stable.[2] In the case of our target molecule, the presence of a methyl group at the N-1 position locks the tautomeric form, simplifying the computational analysis to the 1-methyl-1H-indazole regioisomer.

Theoretical Calculation Methodologies: A First-Principles Approach

To gain a deep understanding of the intrinsic properties of this compound, we will employ Density Functional Theory (DFT), a robust and widely used quantum mechanical method. DFT calculations provide a good balance between accuracy and computational cost, making them ideal for studying molecules of this size.[3][6][7]

Core Computational Workflow

The theoretical investigation will follow a structured workflow designed to provide a comprehensive characterization of the molecule.

Caption: A generalized workflow for the theoretical characterization of this compound.

Experimental Protocols for Theoretical Calculations

The following sections provide detailed, step-by-step methodologies for performing the theoretical calculations. The choice of functional and basis set is critical for obtaining accurate results. For this system, a hybrid functional like B3LYP is a good starting point, as it has been shown to provide reliable results for a wide range of organic molecules.[6] A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are important for the bromine and carboxylic acid groups.

Step 1: Molecular Structure Generation and Conformational Analysis

-

Initial Structure Construction: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Conformational Search: The primary source of conformational flexibility in this molecule is the orientation of the carboxylic acid group relative to the indazole ring. Perform a systematic or stochastic conformational search to identify the low-energy conformers. This is crucial as the global minimum energy conformer will be used for subsequent calculations.

Step 2: Geometry Optimization

-

Method Selection: Employ DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Calculation Setup:

-

Specify the charge of the molecule (0 for the neutral species).

-

Specify the spin multiplicity (singlet for a closed-shell molecule).

-